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Compound of Interest

Compound Name:
N,N-dimethylmorpholine-2-

carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608 Get Quote

Executive Summary & Chemical Identity
N,N-Dimethylmorpholine-2-carboxamide is a specialized heterocyclic building block used

primarily to modulate the physicochemical properties of drug candidates. Unlike its isomer N,N-

dimethylmorpholine-4-carboxamide (a urea derivative), the 2-carboxamide features an amide

moiety attached directly to the carbon framework of the morpholine ring.

This structural distinction is vital. The C2-attachment creates a chiral center, offering

stereochemical vectors for binding affinity, while the morpholine nitrogen (N4) remains free for

further functionalization (e.g., S_NAr, reductive amination) to attach the scaffold to larger

bioactive cores.
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Property Data

IUPAC Name N,N-Dimethylmorpholine-2-carboxamide

CAS Number 135072-23-0 (Base) / 1361115-06-1 (HCl Salt)

Molecular Formula C₇H₁₄N₂O₂

Molecular Weight 158.20 g/mol

Chiral Center
C2 (Available as racemic, (R), or (S)

enantiomers)

pKa (Calculated) ~8.4 (Morpholine Nitrogen)

LogP ~ -0.6 (Highly Polar/Soluble)

Structural Analysis & Pharmacological Logic
The "Solubility Handle" Hypothesis
In medicinal chemistry, this moiety is often appended to lipophilic kinase inhibitors or GPCR

ligands. The logic follows three mechanistic pillars:

Solubilization: The tertiary amide and the morpholine ether oxygen lower logD, improving

aqueous solubility without introducing ionizable groups that might hinder membrane

permeability (unlike carboxylic acids).

Metabolic Stability: The 2-position substitution sterically hinders oxidation at the alpha-

carbon, a common metabolic soft spot in unsubstituted morpholines.

Vector Control: The C2-amide projects the dimethyl group into a distinct solvent-exposed

region, often used to fill small hydrophobic pockets in enzyme active sites (e.g., ATR Kinase).

Stereochemical Conformation
The morpholine ring predominantly adopts a chair conformation. The 2-carboxamide

substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the

molecule.
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Figure 1: Conformational preference logic for C2-substituted morpholines.

Synthesis Methodologies
The synthesis of N,N-dimethylmorpholine-2-carboxamide typically proceeds via the

amidation of a protected morpholine-2-carboxylic acid. The following protocol is a self-

validating system designed for high purity and scalability.

Retrosynthetic Analysis
Target: N,N-Dimethylmorpholine-2-carboxamide (free base or salt).

Precursor: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

Reagents: Dimethylamine (HCl salt or THF solution), Coupling Agent (HATU/EDC).

Detailed Experimental Protocol
Step 1: Amide Coupling

Charge: To a reaction vessel, add 4-Boc-morpholine-2-carboxylic acid (1.0 equiv) and

anhydrous DMF (10 volumes).

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to

form the active ester.

Addition: Add dimethylamine hydrochloride (1.5 equiv).

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
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Checkpoint: Monitor via LC-MS (ES+). Look for disappearance of acid (M-H) and

appearance of Product-Boc (M+H ~ 259).

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and

brine. Dry over Na₂SO₄ and concentrate.

Step 2: N-Boc Deprotection

Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).

Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.

Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove

residual HCl/byproducts.

Validation: ¹H NMR should show loss of the tert-butyl singlet (~1.4 ppm) and retention of

the dimethyl amide singlets (~2.9 and 3.0 ppm, rotamers).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Boc-Morpholine-2-COOH

Dimethylamine + HATU + DIPEA
(DMF, RT, 4h)

Intermediate:
4-Boc-N,N-dimethylmorpholine-2-carboxamide

Amidation

4M HCl in Dioxane
(RT, 2h)

Target:
N,N-Dimethylmorpholine-2-carboxamide HCl

Deprotection

Click to download full resolution via product page

Figure 2: Step-wise synthesis pathway from commercial building blocks.

Applications in Drug Discovery
Case Study: ATR Kinase Inhibitors
In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the N,N-
dimethylmorpholine-2-carboxamide motif is used to optimize the solvent front interactions.

Mechanism: The morpholine nitrogen is arylated (via S_NAr) to a pyrazine or pyrimidine

core.

Role: The 2-carboxamide group extends into the solvent, improving the molecule's Lipophilic

Ligand Efficiency (LLE) and solubility, which is critical for oral bioavailability in oncology

drugs.
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Reference:Vertex Pharmaceuticals & Merck KGaA patents on ATR inhibitors. [1]

Case Study: Antibacterial DNA Polymerase Inhibitors
The scaffold appears in inhibitors of Gram-positive specific DNA Polymerase IIIC.

Role: The scaffold mimics the proline-rich regions of natural substrates or provides a rigid

linker that orients the "warhead" into the active site.

Significance: The dimethyl amide acts as a hydrogen bond acceptor, interacting with specific

residues in the polymerase cleft. [2]

Analytical Profiling
To ensure scientific integrity, the identity of the compound must be validated using the following

diagnostic signals.

¹H NMR Diagnostics (DMSO-d₆)
Proton
Environment

Chemical Shift (δ
ppm)

Multiplicity Interpretation

Amide N-Me (A) 2.85 Singlet
Methyl group 1

(Rotameric)

Amide N-Me (B) 3.05 Singlet
Methyl group 2

(Rotameric)

H2 (Chiral Center) 4.20 - 4.40 DD or Multiplet
Deshielded by

carbonyl

Morpholine NH 9.20 - 9.50 Broad Singlet
Ammonium proton (if

HCl salt)

H3, H5, H6 2.90 - 3.90 Multiplets
Ring methylene

protons

HPLC Method (Standard Gradient)
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV 210 nm (Amide bond absorption). Note: The compound has weak UV

absorbance; ELSD or MS detection is recommended for quantitation.
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To cite this document: BenchChem. [N,N-Dimethylmorpholine-2-carboxamide: Technical
Monograph & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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